molecular formula C14H14O4 B108483 Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester CAS No. 17695-46-4

Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

Cat. No. B108483
CAS RN: 17695-46-4
M. Wt: 246.26 g/mol
InChI Key: WKPUJZVCZXWKCK-UHFFFAOYSA-N
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Description

Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is a chemical compound that is part of the benzopyran family. Benzopyrans are known for their variety of pharmacological activities, including antifungal, antibacterial, and anticoagulant properties. These compounds are versatile intermediates in organic synthesis and are used in the creation of various heterocycles and functionalized benzopyranones .

Synthesis Analysis

The synthesis of related benzopyran compounds has been explored in recent studies. One method involves the Michael-Wittig condensation of methyl 3-oxo-4-(triphenylarsoranylidene)butanoate with substituted 2,2-dimethyl-2H-pyran-5-carboxylates, leading to the formation of substituted 4-alkyl-6-oxo-4-cyclohexene-1,3-dicarboxylates. This reaction produces a mixture of keto and enol diastereomers . Another approach for synthesizing benzopyran derivatives is the use of Meldrum's acid from corresponding carboxaldehydes, which provides a simple and rapid one-step synthesis method for producing 4H-4-oxo-1-benzopyran-3-yl propanoic acids .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives is characterized by the presence of a benzopyranone system, which is a fused ring structure combining a benzene ring and a pyran ring. The specific compound , Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, would have a benzopyran core with a butanoic acid ester at the 7-position and a methyl group at the 4-position of the 2H-1-benzopyran .

Chemical Reactions Analysis

Benzopyran compounds can undergo various chemical reactions, including condensation with active methylene compounds to form methylene derivatives. The Michael-Wittig reaction mentioned earlier is an example of such a reaction, where a nucleophilic addition followed by a Wittig olefination leads to the formation of cyclohexenone derivatives . These reactions are important for the functionalization of the benzopyran core and the introduction of various substituents that can alter the compound's physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester are not detailed in the provided papers, benzopyran derivatives generally exhibit properties that make them significant in medicinal chemistry. Their solubility, melting points, and stability can vary depending on the substituents attached to the core structure. The presence of different functional groups can also influence the acidity, basicity, and reactivity of these compounds .

Scientific Research Applications

1. Microwave-assisted Synthesis

  • Application Summary: 4-Oxobutenoic acids are useful as biologically active species and as versatile intermediates for further derivatisation . They are interesting building blocks for drug discovery .
  • Methods of Application: The synthesis of 4-oxo-2-butenoic acid is achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . Different conditions are required depending on the nature of the methylketone substituent .
  • Results or Outcomes: The desired products are provided in moderate to excellent yields for a wide range of substrates .

2. Synthesis of Coumarin Heterocycles

  • Application Summary: Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They have been routinely employed as herbal medicines since early ages .
  • Methods of Application: The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The contents are classified based on co-groups of coumarin ring .
  • Results or Outcomes: Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .

3. Anti-allergic Drug Production

  • Application Summary: 7-Acetoxy-4-methylcoumarin, a compound structurally similar to “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester”, is used as a pharmaceutical intermediate in the production of the anti-allergic drug sodium cromoglycate .
  • Results or Outcomes: Sodium cromoglycate is a commonly used anti-allergic medication .

4. Mass Spectrometry Studies

  • Application Summary: Butanoic acid, 2-oxo-, methyl ester, a compound structurally similar to “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester”, has been studied using mass spectrometry .
  • Methods of Application: The compound is ionized and then analyzed using a mass spectrometer .
  • Results or Outcomes: The mass spectrum obtained provides valuable information about the molecular weight and structure of the compound .

5. Anti-HIV and Anticancer Studies

  • Application Summary: Coumarins have been tested for anti-HIV and anticancer properties. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .
  • Results or Outcomes: There has been considerable amount of researches with coumarins being tested for anti-HIV and anticancer properties.

6. Mass Spectrometry Studies

  • Application Summary: Butanoic acid, 2-oxo-, methyl ester, a compound structurally similar to “Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester”, has been studied using mass spectrometry .
  • Methods of Application: The compound is ionized and then analyzed using a mass spectrometer .
  • Results or Outcomes: The mass spectrum obtained provides valuable information about the molecular weight and structure of the compound .

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-4-13(15)17-10-5-6-11-9(2)7-14(16)18-12(11)8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPUJZVCZXWKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066246
Record name Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

CAS RN

17695-46-4
Record name 4-Methylumbelliferone butyrate
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Record name 4-Methylumbelliferyl butyrate
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Record name 17695-46-4
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Record name Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
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Record name Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
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Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl butyrate
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Record name BUTYRYL 4-METHYLUMBELLIFERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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